molecular formula C14H13N3 B1202329 8-(3,5-Dimethyl-1-pyrazolyl)quinoline

8-(3,5-Dimethyl-1-pyrazolyl)quinoline

Cat. No.: B1202329
M. Wt: 223.27 g/mol
InChI Key: BSSICVUIJQVDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1-pyrazolyl)quinoline is a member of quinolines.

Scientific Research Applications

Ligand and Metallic Derivative Studies

  • Supramolecular Associations : The study of 8-sulfonyl-(1-pyrazolyl)-quinoline, a derivative of 8-(3,5-Dimethyl-1-pyrazolyl)quinoline, has revealed its ability to form discrete compounds through π–π stacking interactions. These interactions create dimers and higher dimension architectures, which are significant for understanding molecular self-assembly processes (Semeniuc, Reamer, & Smith, 2010).

Organic Synthesis and Material Science

  • Efficient Synthesis Protocols : The development of efficient synthetic methods for pyrazoloquinoline derivatives has been a focus, with microwave-assisted multicomponent reactions being one such approach. This highlights the utility of these compounds in organic synthesis (Tu et al., 2010).
  • Optical Properties for Electronics : Pyrazoloquinoline derivatives exhibit stable fluorescence in various conditions, with their optical properties being suitable for light-emitting devices. This suggests potential applications in electronic and photonic materials (Mu et al., 2010).

Pharmacological Applications

  • Benzodiazepine Receptor Binding : Certain pyrazoloquinoline derivatives have been studied for their ability to bind to benzodiazepine receptors, indicating potential pharmacological applications (Melani et al., 1986).
  • Antitumor Agents : Derivatives of pyrazoloquinoline have shown significant cytotoxic activity against human tumor cell lines, suggesting their potential as antitumor agents (Yang et al., 1999).

Chemical and Molecular Engineering

  • Supramolecular Aggregation : Studies on the dimensionality of supramolecular aggregation in various derivatives demonstrate their importance in molecular engineering and design (Portilla et al., 2005).
  • Molecular Logic Switches : Amino derivatives of pyrazoloquinoline have been implemented in molecular logic switches, showcasing their utility in nanotechnology and molecular electronics (Uchacz et al., 2016).

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)quinoline

InChI

InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)13-7-3-5-12-6-4-8-15-14(12)13/h3-9H,1-2H3

InChI Key

BSSICVUIJQVDJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=CC3=C2N=CC=C3)C

Canonical SMILES

CC1=CC(=NN1C2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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